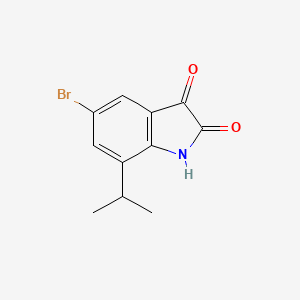

5-Bromo-7-isopropylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-propan-2-yl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-5(2)7-3-6(12)4-8-9(7)13-11(15)10(8)14/h3-5H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBYVFLEJSKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC2=C1NC(=O)C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849630-82-6 | |

| Record name | 5-bromo-7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 7 Isopropylindoline 2,3 Dione

Synthesis of Precursor 7-isopropylindoline-2,3-dione (B1313886)

The formation of the 7-isopropylindoline-2,3-dione core is a critical step that can be achieved through various synthetic strategies. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Sandmeyer Reaction and Optimized Cyclization Protocols

The Sandmeyer isatin (B1672199) synthesis is a classical and widely employed method for the preparation of isatins from anilines. mdpi.com This multi-step process begins with the reaction of an appropriately substituted aniline (B41778), in this case, 2-isopropylaniline (B1208494), with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. mdpi.com The subsequent cyclization of this intermediate is typically achieved by heating in the presence of a strong acid, such as concentrated sulfuric acid. mdpi.com

Formation of Isonitrosoacetanilide: 2-isopropylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. researchgate.net

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with concentrated sulfuric acid and heated to induce cyclization to form 7-isopropylindoline-2,3-dione. mdpi.comreddit.com

While the Sandmeyer synthesis is a robust method, its efficiency can be hampered by harsh reaction conditions and the potential for side reactions, especially with substituted anilines. researchgate.net To address these limitations, optimized cyclization protocols have been developed. These include the use of alternative acidic catalysts and solvent systems to improve yields and simplify product isolation. For instance, methanesulfonic acid has been shown to be an effective alternative to sulfuric acid for the cyclization of oximinoacetanilides, particularly for substrates with poor solubility in sulfuric acid. mdpi.com

Table 1: Comparison of Cyclization Conditions for Substituted Isonitrosoacetanilides

| Catalyst | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

| Concentrated H₂SO₄ | - | 80-90 | 60-85 | mdpi.com |

| Methanesulfonic Acid | - | 80-90 | 65-90 | mdpi.com |

Regioselective Functionalization Strategies for Isopropyl Substitution

An alternative to starting with 2-isopropylaniline is to introduce the isopropyl group onto a pre-existing indole (B1671886) or indoline (B122111) derivative through regioselective functionalization. However, direct Friedel-Crafts alkylation of the isatin core is often challenging due to the deactivating nature of the carbonyl groups. Therefore, functionalization is typically carried out at an earlier stage of the synthesis.

One strategy involves the regioselective functionalization of an indole derivative, which is then converted to the corresponding isatin. For example, a protected indole could be subjected to a regioselective C7-isopropylation reaction, followed by deprotection and subsequent oxidation to the desired 7-isopropylindoline-2,3-dione.

Alternative Synthetic Routes to Substituted Isatins

Beyond the Sandmeyer method, other synthetic routes have been developed for the preparation of substituted isatins, which could be adapted for the synthesis of 7-isopropylindoline-2,3-dione. These alternatives often offer milder reaction conditions or access to a broader range of substituted isatins.

The Stolle Synthesis: This method involves the reaction of an N-alkylaniline with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the corresponding N-alkylisatin. researchgate.net While this method directly produces N-substituted isatins, modifications would be necessary for the synthesis of N-unsubstituted isatins.

The Gassman Synthesis: This route involves the formation of a 3-methylthio-2-oxindole from an aniline derivative, which is then oxidized to the corresponding isatin. researchgate.net This method is known for its versatility and can be applied to anilines with a variety of substituents.

Oxidative Cyclization of N-alkyl 2-haloacetanilides: A more recent approach involves the copper-catalyzed oxidative cyclization of N-alkyl 2-bromo or 2-chloro acetanilides to produce N-alkyl isatins in high yields. nih.gov

Bromination of 7-isopropylindoline-2,3-dione to Yield 5-Bromo-7-isopropylindoline-2,3-dione

The final step in the synthesis is the regioselective bromination of the 7-isopropylindoline-2,3-dione precursor. The directing effects of the existing substituents on the aromatic ring of the isatin core are crucial for achieving the desired 5-bromo substitution pattern. The amino group (as part of the lactam) is an ortho, para-director, while the carbonyl groups are meta-directors. In the case of 7-isopropylindoline-2,3-dione, the C5 position is para to the activating amino group and meta to the deactivating carbonyl groups, making it the most likely site for electrophilic aromatic substitution. reddit.com

Reaction Conditions and Solvent Systems (e.g., Glacial Acetic Acid)

The bromination of isatins is typically carried out using molecular bromine in a suitable solvent. Glacial acetic acid is a commonly used solvent for this transformation as it can facilitate the reaction and help to control the reactivity of the bromine. clockss.org The reaction is generally performed at room temperature or with gentle heating to ensure complete reaction.

Other solvent systems that have been employed for the bromination of aromatic compounds include chloroform (B151607) and carbon tetrachloride. clockss.orgresearchgate.net The choice of solvent can influence the reaction rate and the selectivity of the bromination.

Reagent Selection and Stoichiometry (e.g., Bromine)

Molecular bromine (Br₂) is the most common and cost-effective reagent for the electrophilic bromination of isatins. commonorganicchemistry.com The stoichiometry of the bromine is a critical parameter to control. The use of one equivalent of bromine is typically sufficient for the mono-bromination of the isatin ring. Using an excess of bromine could lead to the formation of di- or tri-brominated products.

Alternative brominating agents such as N-bromosuccinimide (NBS) can also be used, often in the presence of a radical initiator or an acid catalyst. commonorganicchemistry.com NBS is a solid and can be easier to handle than liquid bromine.

Table 2: Typical Conditions for the Bromination of Substituted Isatins

| Brominating Agent | Solvent | Temperature | Product | Reference |

| Bromine (Br₂) | Glacial Acetic Acid | Room Temperature | 5-Bromoisatin (B120047) | clockss.org |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 5-Bromoisatin | commonorganicchemistry.com |

The mechanism of the bromination involves the electrophilic attack of the bromonium ion (Br⁺), generated from bromine, on the electron-rich aromatic ring of the isatin. The resulting carbocation intermediate then loses a proton to restore aromaticity and yield the this compound product. libretexts.org

Reaction Kinetics and Temperature Optimization

The synthesis of related bromo-indoline structures often involves multi-step processes where temperature is a critical parameter for controlling reaction rates and minimizing side reactions. For instance, in syntheses analogous to those for similar heterocyclic compounds, key steps are performed within a specific temperature range to ensure optimal outcomes.

One common synthetic route involves the nucleophilic substitution reaction. In the preparation of similar N-substituted 5-bromo-7-azaindolin-2-one derivatives, the reaction mixture is typically stirred for 8 to 16 hours at a controlled temperature of 70–80 °C. nih.gov This temperature range is crucial for driving the reaction to completion while preventing the degradation of reactants and products.

Another relevant synthesis, for 5-bromo-7-azaindole, involves a reflux reaction. In this process, the mixture is heated to its boiling point, typically between 70°C and 90°C, and held there for 3 to 4 hours. patsnap.com This sustained high temperature provides the necessary activation energy for the cyclization reaction to occur efficiently.

For purification steps involving recrystallization, temperature control is equally important. After initial filtration, the crude product is often dissolved in a solvent like toluene (B28343) and refluxed, followed by cooling to induce crystallization. google.com The rate of cooling can significantly impact crystal size and purity.

The table below summarizes typical temperature parameters observed in the synthesis of analogous compounds.

| Synthetic Step | Compound Type | Temperature Range (°C) | Duration | Purpose |

| Nucleophilic Substitution | 5-bromo-7-azaindolin-2-one derivative | 70-80 | 8-16 hours | Formation of N-substituted intermediate nih.gov |

| Reflux Reaction | 5-bromo-7-azaindole | 70-90 | 3-4 hours | Cyclization to form the indole ring patsnap.com |

| Purification | 5-bromo-7-azaindole | 20-100 | 0.5-1 hour (reflux) | Decolorization and preparation for recrystallization google.com |

Purification and Isolation Techniques for High Purity

Achieving high purity of the target compound is essential, and this is typically accomplished through a series of purification and isolation steps following the main reaction.

A common initial step is extraction. After cooling the reaction mixture, it is often diluted with water, and the product is extracted into an organic solvent such as dichloromethane. nih.gov The combined organic layers are then concentrated under reduced pressure to yield the crude product. nih.gov

Filtration is a straightforward method used to separate the solid crude product after the reaction is complete and has cooled. patsnap.comgoogle.com The collected solid is then typically washed to remove residual solvents and soluble impurities. google.com

For achieving high purity (often exceeding 99%), recrystallization is the method of choice. The crude solid is dissolved in a suitable hot solvent, such as toluene. google.com A decolorizing agent, like activated carbon (gac), may be added during this stage. google.com The solution is then filtered while hot to remove insoluble impurities and the decolorizing agent. Finally, the filtrate is allowed to cool slowly, promoting the formation of pure crystals of the final product, which are then isolated by filtration. google.com High-Performance Liquid Chromatography (HPLC) is often used to monitor the purity of the product throughout these stages. google.com

Optimization of Overall Synthetic Efficiency and Scalability

Yield Enhancement Strategies

Maximizing the yield is a primary goal in chemical synthesis, especially for large-scale industrial production. One key strategy involves the careful selection of catalysts. For example, in the synthesis of 5-bromo-7-azaindole, a mixed catalyst system comprising phosphorus oxychloride, copper acetate, and niobium pentachloride has been utilized to improve reaction efficiency. patsnap.com

The choice of base and solvent also plays a critical role. In some preparations, strong bases like sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide monohydrate are used to drive the reaction to completion, with yields reported to be consistently over 82%. google.com The reaction conditions, including the concentration of reactants and the reaction time, are carefully controlled and monitored (e.g., using HPLC) to ensure the reaction proceeds to completion, thereby maximizing the yield of the crude product before purification. google.com

Reduction of Reaction By-products and Impurities

Controlling the reaction temperature is also a vital tactic for reducing impurities. For instance, in a bromination step, maintaining the temperature below 20°C while slowly adding bromine can prevent over-bromination and other side reactions. google.com After the main reaction, any excess reagents, such as bromine, can be quenched (e.g., with sodium sulfite) to prevent them from interfering with subsequent steps or contaminating the final product. google.com The use of decolorizing agents like activated carbon during recrystallization is a final, effective step to remove colored impurities, leading to a product with high purity. google.com

Chemical Transformations and Derivatization Strategies of 5 Bromo 7 Isopropylindoline 2,3 Dione

N-Substitution Reactions of the Indoline (B122111) Nitrogen

The nitrogen atom of the indoline ring in 5-Bromo-7-isopropylindoline-2,3-dione is a common site for functionalization. Substitution at this position can significantly alter the molecule's steric and electronic properties.

N-alkylation of the isatin (B1672199) core is a fundamental transformation used to introduce various alkyl groups. Standard methods often involve reacting the isatin derivative with an alkyl halide in the presence of a base. For instance, the N-alkylation of 5-bromoisatin (B120047) has been successfully achieved using 1-bromoethane in dimethylformamide (DMF) with potassium carbonate as the base and a catalytic amount of tetra-n-butylammonium bromide. researchgate.netnih.gov This reaction proceeds smoothly at room temperature, yielding the N-alkylated product. researchgate.netnih.gov Phase transfer catalysis (PTC) conditions have also been employed for the synthesis of new 5-bromoisatin derivatives, highlighting another effective alkylation strategy. researchgate.netresearchgate.net

N-arylation introduces an aryl group onto the indoline nitrogen, a transformation often accomplished through transition-metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, for example, utilizes aryl boronic acids as the aryl source in the presence of a copper catalyst. nih.gov In a study on the N-arylation of 5-bromo-2-aminobenzimidazole, various aryl boronic acids were coupled successfully using a Cu(OAc)₂·H₂O catalyst with a TMEDA base in a mixed solvent system. nih.gov Such methodologies are applicable to the isatin scaffold for the synthesis of N-aryl derivatives. The choice of base, such as triethylamine (B128534) or pyridine, can significantly influence the reaction's success by interacting with the copper catalyst and neutralizing acidic byproducts. nih.gov

| Alkylating Agent | Base | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromoethane | Potassium Carbonate | DMF | Tetra-n-butylammonium bromide | 79% | researchgate.netnih.gov |

| Various Alkyl Halides | Phase Transfer Catalysis (PTC) Conditions | Not specified | researchgate.netresearchgate.net |

Copper catalysis is a powerful tool for forming C-N bonds and is particularly relevant for the N-substitution of heterocyclic compounds like isatin. thieme-connect.com Copper-catalyzed procedures can be used for both N-alkylation and N-arylation, often under milder conditions than traditional methods. tandfonline.comfigshare.com The synthesis of isatins themselves can be achieved through copper-catalyzed intramolecular C-H oxidation/acylation, demonstrating the utility of copper in manipulating the indoline core. thieme-connect.com

For N-arylation, the Chan-Lam reaction is a prominent example of a copper-catalyzed approach. nih.gov This reaction typically involves a copper(II) salt, a base, and an aryl boronic acid. nih.gov The mechanism is believed to involve transmetallation of the aryl group from boron to copper, followed by reductive elimination to form the N-aryl bond. The process exhibits high functional group tolerance, making it a valuable method for synthesizing complex N-arylated isatin derivatives. nih.govthieme-connect.com

While functionalization of the C2 and C3 positions of indoles is common, enantioselective N-alkylation is less explored but represents a significant area of synthetic chemistry. nih.gov Developing methods for the direct, enantioselective N-alkylation of indole (B1671886) and indoline scaffolds is crucial for accessing chiral molecules with potential biological activity. nih.govmdpi.com

One advanced strategy is the palladium-catalyzed enantioselective N-alkylation of indoles through an intermolecular aza-Wacker-type reaction. nih.govescholarship.org This method couples indoles with alkenols, creating a new stereocenter adjacent to the nitrogen with high enantioselectivity. nih.govescholarship.org The use of a chiral ligand is essential for controlling the stereochemical outcome. mdpi.com Another approach involves iridium-catalyzed intramolecular C-3 allylic alkylation of indoles, which can produce highly enantioenriched spiroindolenine derivatives. acs.org These state-of-the-art methods, developed for the broader class of indole and indoline scaffolds, are applicable to substrates like this compound for the synthesis of chiral N-alkylated products.

Reactivity of the Dicarbonyl Moiety

The 1,2-dicarbonyl unit in this compound is a hub of reactivity. The C3-carbonyl group, in particular, is highly electrophilic due to the adjacent electron-withdrawing carbonyl group and the aromatic ring, making it susceptible to a variety of nucleophilic attacks and condensation reactions. nih.gov

The C3-carbonyl of the isatin core readily undergoes condensation reactions with compounds containing an active methylene (B1212753) group or with primary amines.

Aldol-Type Condensation: Cross-aldol reactions between isatins and carbonyl compounds like ketones are a powerful method for C-C bond formation at the C3 position. tandfonline.comtandfonline.com For example, the reaction of isatin with acetone (B3395972) or cyclohexanone (B45756) can be catalyzed by various catalysts, including biocatalysts like crude earthworm extract, to afford 3-hydroxy-2-oxindole derivatives. tandfonline.comtandfonline.com These reactions typically involve the formation of an enamine or enolate intermediate from the ketone, which then acts as a nucleophile, attacking the electrophilic C3-carbonyl of the isatin. tandfonline.com

Schiff Base Formation: The C3-ketone also reacts with primary amines to form Schiff bases or imines. The reaction of 5-bromoisatin with p-toluidine, for instance, yields the corresponding 3-(tolylimino) derivative. researchgate.netuobaghdad.edu.iq This imine can then be further functionalized. Similarly, reactions with other amino compounds, such as p-phenylenediamine (B122844) or ethyl glycinate, lead to the formation of various Schiff base intermediates that are pivotal for synthesizing more complex heterocyclic systems. researchgate.net

| Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Acetone, Cyclohexanone | Cross-Aldol Condensation | 3-Hydroxy-3-(alkyl)-2-oxindoles | tandfonline.comtandfonline.com |

| p-Toluidine | Schiff Base Formation | 3-(Tolylimino)-2-oxindoles | researchgate.netuobaghdad.edu.iq |

| Ethyl Glycinate | Schiff Base Formation | 3-(Ethyliminoacetate)-2-oxindoles | researchgate.net |

The electrophilic nature of the carbonyl carbon, especially at the C3 position, makes it a prime target for nucleophilic addition. libretexts.orglibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is typically protonated upon workup to yield a tertiary alcohol at the C3 position. libretexts.orgyoutube.com

A variety of nucleophiles can be employed. The addition of terminal alkynes to isatins, catalyzed by a copper(I) complex with a chiral aminophenol sulfonamide ligand, can proceed with high yield and enantioselectivity to produce chiral 3-alkynyl-3-hydroxy-2-oxindoles. acs.org Hydrazine (B178648) hydrate (B1144303) is another common nucleophile that reacts with the C3-carbonyl. This reaction with 5-bromoisatin derivatives has been used to generate hydrazide intermediates, which can be cyclized to form new heterocyclic rings. researchgate.netuobaghdad.edu.iq The high reactivity of the C3-carbonyl allows for a broad range of synthetic manipulations, providing access to diverse molecular architectures based on the isatin core. nih.gov

Hydrazone Formation and Subsequent Transformations

The C3-carbonyl group of the indoline-2,3-dione core exhibits pronounced electrophilicity, making it a prime site for condensation reactions. One such fundamental transformation is the reaction with hydrazine derivatives to form hydrazones.

The reaction of this compound with hydrazine hydrate would readily yield this compound-3-hydrazone. This transformation typically proceeds by heating the isatin derivative with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). researchgate.net The resulting hydrazone is not merely a final product but a versatile intermediate for further synthetic elaborations. The newly introduced hydrazone moiety contains reactive nitrogen atoms that can participate in a variety of subsequent transformations, including:

Acylation: The terminal amino group of the hydrazone can be acylated using acid anhydrides or acid chlorides to form N-acylhydrazone derivatives. For instance, reacting the hydrazide derivatives with different acid anhydrides in acetic acid can yield a range of acylated products. researchgate.net

Cyclization Reactions: The hydrazone can be used as a building block for constructing fused heterocyclic rings. Reaction with β-dicarbonyl compounds or other bifunctional reagents can lead to the formation of pyrazole, triazine, or other fused systems appended to the indoline core.

Schiff Base Formation: Further condensation of the hydrazone's terminal NH2 group with aldehydes or ketones can generate more complex Schiff bases, expanding the molecular framework.

These transformations highlight the utility of hydrazone formation as a primary step to introduce new functional groups and build complex molecular architectures from the this compound scaffold.

Functional Group Interconversions Involving the Bromine Atom

The bromine atom at the C5 position of the aromatic ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context.

Transition metal-catalyzed cross-coupling reactions are indispensable for the derivatization of aryl halides.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, involving the coupling of the aryl bromide with an organoboronic acid or ester. nih.gov For this compound, a Suzuki reaction would enable the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C5 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. lmaleidykla.ltorganic-chemistry.org Studies on analogous 5-bromoindazoles and 5-bromoindoline (B135996) derivatives have demonstrated the efficacy of this method. lmaleidykla.ltnih.gov A variety of palladium catalysts can be employed, with the choice often depending on the specific substrates. nih.govresearchgate.net

| Catalyst | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | DME, Ethanol | 80-100 °C |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene (B28343), Water | Room Temp - 100 °C |

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is the reaction of choice. libretexts.org This reaction involves the coupling of a terminal alkyne with the aryl bromide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This methodology allows for the formation of a C(sp²)–C(sp) bond, attaching an alkyne group to the C5 position of the indoline core. researchgate.net Such alkynyl derivatives are valuable precursors for further transformations, including cyclizations and the synthesis of conjugated materials. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkenyl group by reacting this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction forms a new carbon-carbon bond and introduces unsaturation, yielding products such as 5-styryl or 5-acryloyl derivatives. nih.govlibretexts.org The reaction typically shows a high degree of trans selectivity. organic-chemistry.org

While aryl halides are generally unreactive towards classical nucleophilic substitution, the reaction can be facilitated when the aromatic ring is rendered sufficiently electron-poor by electron-withdrawing groups. masterorganicchemistry.com The dicarbonyl system of the indoline-2,3-dione core exerts a strong electron-withdrawing effect, which can activate the C5 position towards Nucleophilic Aromatic Substitution (SNAr).

In this mechanism, a potent nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Subsequent expulsion of the bromide ion restores aromaticity. This pathway allows for the direct displacement of the bromine atom by various nucleophiles, such as:

Alkoxides (e.g., sodium methoxide) to form alkoxy derivatives.

Thiolates (e.g., sodium thiophenoxide) to yield thioethers.

Amines, although this often requires harsh conditions (high temperature and pressure) or copper catalysis (Ullmann condensation).

Research on other electron-deficient bromo-aromatics, like 5-bromo-1,2,3-triazines, demonstrates the feasibility of such substitutions with nucleophiles like phenols. nih.gov For this compound, these reactions would likely require forcing conditions due to the moderate electron-withdrawing nature of the isatin core compared to systems with multiple nitro groups.

Construction of Fused Heterocyclic Systems Utilizing the Indoline-2,3-dione Core

The inherent reactivity of the vicinal carbonyl groups in the indoline-2,3-dione core makes it an exceptional building block for the synthesis of complex, fused heterocyclic systems.

The isatin scaffold can undergo condensation reactions with various binucleophiles to generate novel polycyclic structures. For instance, reaction with ortho-diamines, such as o-phenylenediamine, leads to the formation of spiro-fused quinoxaline (B1680401) derivatives.

Furthermore, the isatin core can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net Research on 5-bromo-isatin has shown that it can react with 1,3-dipoles to form new heterocyclic systems. researchgate.net These reactions can occur at the C=C bond of an N-alkenyl isatin derivative or at the C3=O carbonyl group, leading to spiro-heterocycles. This strategy allows for the synthesis of complex polycyclic architectures that combine the indoline scaffold with other five-membered heterocyclic rings. researchgate.net Domino reactions, such as an initial Sonogashira coupling followed by an intramolecular cyclization, can also be employed to build fused systems like benzo[b]furans onto the core structure. organic-chemistry.org

While less common, methodologies for the ring expansion or contraction of the five-membered pyrrolidone ring of the isatin core have been developed for related systems. These transformations allow for the synthesis of novel heterocyclic scaffolds that are not readily accessible through other means.

Ring Expansion: One known method for ring expansion of isatins involves a reaction with diazomethane, which can lead to the formation of quinoline-2,3-dione derivatives. Another approach is the acid-catalyzed rearrangement of isatin-derived oximes (Beckmann rearrangement), which can produce quinazoline (B50416) derivatives.

Ring Contraction: Ring contraction reactions are rarer but can be envisioned through specific rearrangement pathways, such as a Wolff rearrangement of a diazoketone derived from the isatin core. This could theoretically lead to the formation of a four-membered ring system, although such transformations are often challenging and highly substrate-dependent.

The application of these specific methodologies to this compound would require dedicated investigation to optimize reaction conditions and ascertain the influence of the bromo and isopropyl substituents on the reaction outcomes.

Advanced Spectroscopic and Structural Elucidation of Indoline 2,3 Dione Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the placement of protons, providing clear insights into the molecular framework and connectivity.

In the ¹H NMR spectrum of 5-Bromo-7-isopropylindoline-2,3-dione, distinct signals corresponding to each chemically unique proton are expected. The aromatic region would feature two signals for the protons on the benzene (B151609) ring. The isopropyl group would produce two separate signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a high chemical shift.

The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom at the C5 position acts as an electron-withdrawing group through induction, deshielding nearby protons. Conversely, the isopropyl group at C7 is a weak electron-donating group.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | d (doublet) | ~2.0 |

| H-6 | ~7.6 - 7.8 | d (doublet) | ~2.0 |

| -CH(CH₃)₂ | ~3.0 - 3.3 | sept (septet) | ~7.0 |

| -CH(CH ₃)₂ | ~1.2 - 1.4 | d (doublet) | ~7.0 |

| N-H | ~11.0 - 11.5 | s (singlet, broad) | N/A |

These are estimated values based on known substituent effects on the isatin (B1672199) core.

The coupling constant (J) provides information about adjacent protons. The two aromatic protons, H-4 and H-6, are separated by four bonds and are expected to exhibit a small meta-coupling (⁴J). The isopropyl methine proton is split into a septet by its six neighboring methyl protons, which in turn are split into a doublet by the single methine proton (³J).

The proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically non-equivalent carbon atom, offering a direct count of the unique carbon environments. For this compound, eleven distinct signals are anticipated: six for the aromatic ring carbons, two for the carbonyl carbons, and three for the isopropyl group carbons.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbonyl carbons (C2 and C3) are significantly deshielded and appear at the lowest field (highest ppm values). The carbon atom attached to the bromine (C5) will have its chemical shift influenced by the heavy atom effect.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (=O) | ~182 - 184 |

| C3 (=O) | ~157 - 159 |

| C3a | ~118 - 120 |

| C4 | ~140 - 142 |

| C5 | ~115 - 117 |

| C6 | ~127 - 129 |

| C7 | ~148 - 150 |

| C7a | ~150 - 152 |

| C H(CH₃)₂ | ~28 - 32 |

| -CH(C H₃)₂ | ~22 - 24 |

These are estimated values based on known substituent effects on the isatin core.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton signal and the isopropyl methyl proton signal, confirming their connectivity. It would also help to confirm the meta-coupling between H-4 and H-6 on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JHC coupling). This technique would definitively link the proton signals for H-4, H-6, the isopropyl methine, and the isopropyl methyls to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²JHC and ³JHC), which is essential for piecing together the molecular skeleton. Key HMBC correlations would include:

The isopropyl methyl protons showing a correlation to the isopropyl methine carbon and the C7 aromatic carbon.

The isopropyl methine proton correlating with the C7, C6, and C7a aromatic carbons.

The aromatic proton H-6 showing correlations to C7a, C5, and C4.

The N-H proton potentially showing correlations to C2, C3, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the isopropyl methine proton and the H-6 proton, confirming the spatial proximity of the isopropyl group to that position on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₁H₁₀BrNO₂.

The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum where the molecular ion peak (M⁺) and the M+2 peak appear with almost equal intensity, separated by two mass units.

Calculated Exact Mass for C₁₁H₁₀BrNO₂:

| Isotope | Exact Mass (Da) |

| C₁₁H₁₀⁷⁹BrNO₂ | 266.9949 |

| C₁₁H₁₀⁸¹BrNO₂ | 268.9929 |

An experimental HRMS measurement matching these values to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent features of the isatin core are the two carbonyl stretching vibrations. The C3-ketone carbonyl typically absorbs at a higher wavenumber than the C2-amide carbonyl. udel.edu The N-H stretching vibration of the lactam appears as a broad band. The presence of the aromatic ring and the isopropyl group also gives rise to specific C-H stretching and bending vibrations.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium |

| C-H (Alkyl) | Stretch | 2870 - 2960 | Medium |

| C=O (Ketone, C3) | Stretch | 1740 - 1760 | Strong |

| C=O (Amide, C2) | Stretch | 1710 - 1730 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1620 | Medium |

| C-N | Stretch | 1300 - 1350 | Medium |

| C-Br | Stretch | 550 - 650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indoline-2,3-dione core is a chromophore that absorbs UV light, leading to π → π* and n → π* electronic transitions. nih.gov

The spectrum is expected to show a strong absorption band at shorter wavelengths (around 250-300 nm) corresponding to the π → π* transition of the aromatic system conjugated with the carbonyl groups. A weaker, longer-wavelength absorption band (around 400-420 nm) is characteristic of the n → π* transition of the dicarbonyl system, which is responsible for the typical orange/red color of isatin derivatives.

Substituents on the aromatic ring can cause shifts in the absorption maxima (λ_max).

Bathochromic Shift (Red Shift): A shift to a longer wavelength. The bromine atom, acting as an auxochrome, is expected to cause a slight bathochromic shift due to its lone pair of electrons interacting with the aromatic π-system.

Hyperchromic Effect: An increase in absorption intensity. The isopropyl group, being a weak electron-donating group, may contribute to a minor hyperchromic effect.

Predicted UV-Vis Absorption Data for this compound (in Ethanol):

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~260 - 280 | High |

| n → π | ~410 - 430 | Low |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of indoline-2,3-dione derivatives.

For the related compound, 5-Bromo-1-ethylindoline-2,3-dione, single-crystal X-ray diffraction analysis revealed that it crystallizes in the triclinic space group P-1. nih.govresearchgate.net The asymmetric unit of this compound contains two independent molecules, designated as A and B. nih.govresearchgate.net

In both molecules, the indoline (B122111) ring system is nearly planar. nih.govresearchgate.net The planarity of this core structure is a common feature among isatin derivatives. nih.gov The ethyl group at the N1 position is oriented nearly perpendicular to the plane of the indoline ring system in both independent molecules. nih.govresearchgate.net

The crystal packing is stabilized by a network of intermolecular interactions. The two distinct molecules (A and B) are linked by C—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.govresearchgate.net Furthermore, the structure is influenced by a weak, slipped parallel π–π stacking interaction between the aromatic rings of adjacent molecules and a short Br⋯O contact, which together contribute to the formation of a stable three-dimensional supramolecular architecture. nih.govresearchgate.net

Detailed crystallographic data and refinement parameters for 5-Bromo-1-ethylindoline-2,3-dione are summarized in the tables below.

Crystal Data and Structure Refinement for 5-Bromo-1-ethylindoline-2,3-dione

| Parameter | Value |

| Empirical Formula | C₁₀H₈BrNO₂ |

| Formula Weight | 254.08 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.5198 (3) Å |

| b | 10.0655 (3) Å |

| c | 11.2341 (3) Å |

| α | 70.9288 (16)° |

| β | 75.4109 (16)° |

| γ | 85.2199 (16)° |

| Volume | 984.58 (5) ų |

| Z | 4 |

| Calculated Density | 1.714 Mg m⁻³ |

| Absorption Coefficient | 4.15 mm⁻¹ |

| F(000) | 504 |

Data sourced from references nih.govresearchgate.net.

Data Collection and Refinement Details for 5-Bromo-1-ethylindoline-2,3-dione

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 40192 |

| Independent Reflections | 6275 |

| R(int) | 0.045 |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.105 |

| R indices (all data) | Not specified |

| Goodness-of-fit on F² | 1.02 |

Data sourced from references nih.govresearchgate.net.

Mechanistic Investigations into the Biological and Pharmacological Activity of Indoline 2,3 Dione Derivatives

Modulation of Intracellular Signaling Pathways

Research into 5-Bromo-7-isopropylindoline-2,3-dione, as detailed in patent filings, suggests its potential to modulate key intracellular signaling pathways implicated in various disease processes. These patents propose that the compound's activity may be linked to its ability to interfere with signaling cascades that control cell growth, proliferation, and differentiation.

Inhibition of β-catenin/TCF Signaling and its Downstream Targets (e.g., Cyclin D1)

Patent documents suggest that substituted indole (B1671886) derivatives, including potentially this compound, may exert their effects through the inhibition of the β-catenin/TCF (T-cell factor) signaling pathway. bldpharm.com This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. The accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it complexes with TCF transcription factors, leads to the expression of target genes that drive cell proliferation.

One of the key downstream targets of the β-catenin/TCF pathway is Cyclin D1, a protein that plays a critical role in the progression of the cell cycle from the G1 to the S phase. By potentially inhibiting the β-catenin/TCF signaling cascade, this compound may lead to a downstream reduction in Cyclin D1 levels. This proposed mechanism would result in cell cycle arrest and a decrease in cellular proliferation. However, it is important to note that detailed, peer-reviewed studies providing specific experimental data on the direct inhibitory effect of this compound on β-catenin/TCF signaling and Cyclin D1 expression are not currently available in the public domain.

Effects on PPAR Receptors (e.g., PPARγ, PPARδ) and Associated Biological Processes

The same patent literature that points to β-catenin modulation also indicates that the biological activity of compounds like this compound might be mediated through Peroxisome Proliferator-Activated Receptors (PPARs). bldpharm.com PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of cellular processes, including metabolism, inflammation, and cell differentiation.

There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ. The patent suggests a potential interaction of substituted indole derivatives with PPARs, which could influence these biological processes. bldpharm.com For instance, modulation of PPARγ is known to affect adipogenesis, insulin (B600854) sensitivity, and inflammation. The specific effects of this compound on PPARγ and PPARδ, whether as an agonist or antagonist, and the resulting biological consequences, have not been elucidated in published scientific literature. The information remains within the scope of the patent, and further investigation is required to confirm and detail these interactions.

Enzyme Activity Modulation

The therapeutic potential of this compound, as suggested in patent filings, may also stem from its ability to modulate the activity of specific enzymes that are critical for cellular function and disease progression.

Cyclooxygenase (COX)-Independent Mechanisms of Action

Patent documents suggest that some NSAID analogs can exert their effects through mechanisms that are independent of Cyclooxygenase (COX) inhibition. bldpharm.combldpharm.com While many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, thereby blocking prostaglandin (B15479496) synthesis, the patent for substituted indole derivatives suggests the possibility of alternative mechanisms of action. bldpharm.combldpharm.com This is significant as COX-independent pathways could offer therapeutic benefits while potentially avoiding some of the side effects associated with traditional NSAIDs. The specific COX-independent mechanisms of this compound are not detailed in the available literature, and it is an area that warrants further scientific exploration.

Inhibition of Specific Kinases (e.g., VEGFR-2)

There is currently no publicly available scientific literature or patent information that specifically links this compound to the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While other bromo-substituted indolinone derivatives have been investigated as potential VEGFR-2 inhibitors in the context of anti-angiogenic therapies for cancer, no such studies have been reported for this specific compound. Therefore, its activity in relation to VEGFR-2 inhibition remains uninvestigated.

DNA Gyrase Inhibition in Microbial Systems

Similarly, a review of the available scientific and patent literature does not reveal any studies on the effect of this compound on DNA gyrase. DNA gyrase is a crucial bacterial enzyme and a common target for antibiotics. The potential of this compound as a DNA gyrase inhibitor and, consequently, as an antibacterial agent has not been explored in any published research.

Data on Mechanistic Investigations of this compound

Due to the limited availability of peer-reviewed research, detailed quantitative data on the mechanistic investigations of this compound is not available. The information that exists is primarily qualitative and derived from patent applications. As such, interactive data tables with specific research findings such as IC50 values or percentage inhibition cannot be generated at this time. The table below summarizes the current state of knowledge based on the available information.

| Mechanistic Target | Proposed Effect of this compound | Source of Information |

| β-catenin/TCF Signaling | Inhibition | Patent Application bldpharm.com |

| Cyclin D1 | Downregulation (as a downstream effect) | Patent Application bldpharm.com |

| PPAR Receptors (PPARγ, PPARδ) | Modulation | Patent Application bldpharm.com |

| Cyclooxygenase (COX) | Potential for COX-independent mechanisms | Patent Application bldpharm.combldpharm.com |

| VEGFR-2 | No available data | - |

| DNA Gyrase | No available data | - |

Based on a comprehensive search for "this compound," there is currently insufficient publicly available scientific literature to provide detailed information on its specific mechanistic effects as outlined in your request. The existing research does not cover the specific cellular and molecular actions, such as the induction of apoptosis via intrinsic and extrinsic pathways, cell cycle arrest, or its impact on the specified biological targets like β-catenin and COX-2 for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for "this compound" at this time. The biological and pharmacological activities described in the outline are general areas of cancer research, but specific studies attributing these mechanisms to this compound are not present in the search results.

Future Research Directions and Potential Applications

Design and Synthesis of Novel 5-Bromo-7-isopropylindoline-2,3-dione Analogues with Enhanced Biological Selectivity

The design and synthesis of novel analogues of this compound are a crucial next step to enhance biological selectivity and efficacy. The existing literature on isatin (B1672199) derivatives demonstrates that modifications at various positions of the indole (B1671886) ring can significantly influence their biological profiles. mdpi.com Future synthetic efforts can focus on several key areas:

Modification of the N1-position: Alkylation or arylation at the N1-position of the indoline (B122111) ring can introduce new functionalities and alter the molecule's lipophilicity and steric properties, potentially leading to improved target engagement. researchgate.net

Derivatization of the C3-carbonyl group: The C3-carbonyl group is a versatile handle for a variety of chemical transformations, including the formation of hydrazones, oximes, and spirocyclic systems. farmaceut.orgnih.gov These modifications can lead to compounds with novel mechanisms of action and improved selectivity.

Introduction of diverse substituents on the aromatic ring: While the 5-bromo and 7-isopropyl groups are key features of the parent molecule, the synthesis of analogues with alternative substituents at these and other positions could lead to a deeper understanding of the structure-activity relationship (SAR). mdpi.com For instance, replacing the bromo group with other halogens or electron-withdrawing/donating groups can modulate the electronic properties of the molecule. nih.gov

A systematic approach to generating a library of these analogues will be instrumental in identifying lead compounds with superior potency and selectivity for specific biological targets.

Exploration of New Mechanistic Pathways for Indoline-2,3-dione Derivatives

The diverse biological activities of indoline-2,3-dione derivatives stem from their ability to interact with a multitude of cellular targets. While much is known about the general mechanisms of isatins, the specific pathways modulated by this compound remain to be elucidated. Future research should aim to:

Identify novel protein targets: High-throughput screening and proteomics approaches can be employed to identify the direct binding partners of this compound and its analogues within the cell.

Investigate downstream signaling pathways: Once target proteins are identified, further studies will be necessary to understand how the interaction with the compound affects downstream signaling cascades. This could involve techniques such as Western blotting, reporter gene assays, and gene expression profiling.

Elucidate the role of substituent effects: A comparative study of the mechanistic pathways of different analogues will shed light on how the bromo and isopropyl substituents, as well as other modifications, contribute to the compound's specific biological effects.

Understanding the intricate molecular mechanisms will be critical for the rational design of next-generation derivatives with optimized therapeutic properties.

Application of Advanced Computational Methods for Targeted Design and Optimization

Advanced computational methods are indispensable tools in modern drug discovery and can significantly accelerate the design and optimization of novel this compound analogues. acs.org These methods can be applied in several ways:

Molecular Docking: In silico docking studies can predict the binding modes and affinities of designed analogues with their putative biological targets, helping to prioritize compounds for synthesis. nih.govacs.org

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: QM calculations can provide insights into the electronic properties and reactivity of the compounds, while MD simulations can model the dynamic behavior of the ligand-protein complex, offering a more realistic representation of the binding event. researchgate.netdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of analogues with their biological activities, QSAR models can be developed to predict the potency of new, unsynthesized compounds, thereby guiding the design process.

The integration of these computational approaches will facilitate a more targeted and efficient drug discovery pipeline for this class of compounds.

Development of Robust and Sustainable Synthetic Routes for Scalable Production

For any promising compound to transition from a laboratory curiosity to a viable therapeutic agent, the development of robust and sustainable synthetic routes for its scalable production is paramount. Future research in this area should focus on:

Optimization of existing synthetic methods: The classical Sandmeyer and Stolle syntheses of isatins can be optimized for higher yields, reduced reaction times, and milder conditions. researchgate.net

Development of novel synthetic strategies: Exploring new catalytic methods, such as C-H activation or flow chemistry, could provide more efficient and environmentally friendly routes to this compound and its derivatives. mdpi.com

Green chemistry approaches: The implementation of green chemistry principles, such as the use of safer solvents, renewable starting materials, and atom-economical reactions, will be crucial for the development of sustainable manufacturing processes. nih.gov

The establishment of a scalable and cost-effective synthesis will be a critical enabling step for the further development and potential commercialization of these compounds.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-7-isopropylindoline-2,3-dione, considering steric effects of the isopropyl group?

To synthesize this compound, prioritize methods that mitigate steric hindrance from the bulky isopropyl group. A two-step approach is recommended:

- Step 1 : Introduce the bromo substituent via electrophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura reaction) using a pre-functionalized indoline precursor.

- Step 2 : Install the isopropyl group via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., low temperature, Lewis acid catalysis). Optimize reaction solvents (e.g., DMF or THF) and monitor progress via TLC/HPLC. Similar strategies were employed in synthesizing brominated indoline derivatives, where steric effects were managed using regioselective catalysts .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Use -, -, and 2D NMR (COSY, HSQC) to confirm substitution patterns and detect tautomerism.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, as demonstrated for structurally related brominated indolines .

- X-ray Crystallography : Resolve ambiguities in regiochemistry and confirm stereoelectronic effects (see advanced methods below).

Q. What crystallization strategies improve single-crystal yield for halogenated indoline-diones?

For halogen- and ketone-rich compounds like this compound:

- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation.

- Vapor Diffusion : Employ slow evaporation in a saturated atmosphere to enhance crystal quality.

- Temperature Gradients : Gradual cooling (e.g., 4°C/day) minimizes defects. Refinement via SHELXL (for small molecules) or OLEX2 (for automated solution) is recommended, as these tools are validated for halogenated systems .

Advanced Research Questions

Q. How can electronic effects of bromo and isopropyl substituents be computationally modeled to predict reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are suitable for halogenated systems.

- Spectroscopic Correlation : Compare computed IR/Raman spectra with experimental data to validate electronic interactions. Studies on analogous bromo-indoline derivatives highlight the utility of DFT in predicting substituent effects .

Q. What experimental controls are essential when assessing thermal/chemical stability under varying conditions?

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under inert/oxidizing atmospheres.

- Kinetic Stability Assays : Conduct accelerated aging studies (e.g., 40–80°C, variable pH) with HPLC purity checks.

- Control Groups : Include reference compounds (e.g., non-halogenated indoline-diones) to isolate substituent-specific degradation pathways. Safety data for structurally similar halogenated indolines emphasize thermal instability risks, necessitating rigorous controls .

Q. How should researchers address conflicting bioactivity data across enzymatic assays?

- Assay Validation : Use standardized positive/negative controls (e.g., known enzyme inhibitors) to rule out false positives/negatives.

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) post-assay to exclude degradation artifacts.

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding kinetics. Contradictions in bioactivity often arise from assay-specific conditions, as noted in experimental design frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.